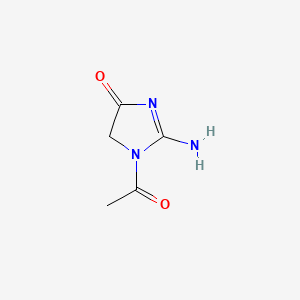
1-acetyl-2-amino-1H-imidazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-acetyl-2-amino-1H-imidazol-4(5H)-one, also known as this compound, is a useful research compound. Its molecular formula is C5H7N3O2 and its molecular weight is 141.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Acetyl-2-amino-1H-imidazol-4(5H)-one is a compound belonging to the imidazole family, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound features an imidazole ring with an acetyl and amino group, contributing to its reactivity and biological properties. The structural formula can be represented as follows:
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. For instance, research indicates that compounds with similar imidazole scaffolds exhibit significant cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancers. The mechanism often involves apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 (myeloid leukemia) | 2.91 | Apoptosis induction |
| 4T1 (breast cancer) | 3.1 | Cell cycle arrest and mitochondrial depolarization |
| A549 (lung cancer) | 15 | Apoptosis via phosphatidylserine exposure |
In a study assessing the cytotoxicity of imidazole derivatives, it was found that 18 out of 20 compounds demonstrated selective toxicity towards cancer cells compared to normal fibroblasts, indicating a promising therapeutic index for these compounds .
Antioxidant Activity
The antioxidant properties of this compound have been evaluated using the ORAC (Oxygen Radical Absorbance Capacity) assay. Results suggest that this compound exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Apoptotic Pathways : The induction of apoptosis in cancer cells is often mediated through the activation of caspases and the disruption of mitochondrial membrane potential.
- Cell Cycle Modulation : Compounds in this class can induce cell cycle arrest at various phases, thereby inhibiting proliferation.
Study on Anticancer Activity
In a detailed investigation into the anticancer effects of imidazole derivatives, researchers synthesized a series of compounds based on the imidazole structure. Among these, one derivative showed promising results in inhibiting tumor growth in vivo in xenograft models for breast cancer . The study highlighted significant morphological changes in treated cells and increased caspase activity, confirming the apoptosis-inducing capability of the compound.
Antioxidant Evaluation
Another study focused on the antioxidant capacity of related imidazole compounds, revealing that they could effectively scavenge free radicals and reduce oxidative stress markers in cellular models . This property is particularly relevant for developing therapeutic agents aimed at mitigating oxidative damage in various diseases.
Eigenschaften
IUPAC Name |
3-acetyl-2-amino-4H-imidazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-3(9)8-2-4(10)7-5(8)6/h2H2,1H3,(H2,6,7,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOUNUPLIMKUFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(=O)N=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













